molecular formula C15H24N4O2 B1527730 1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane CAS No. 344940-45-0

1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane

Cat. No.: B1527730
CAS No.: 344940-45-0
M. Wt: 292.38 g/mol
InChI Key: DRNQEHXBDVZKPG-UHFFFAOYSA-N
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Description

1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an aminopyridine moiety, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.

    Introduction of the Aminopyridine Moiety: The aminopyridine group can be introduced through a nucleophilic substitution reaction using a suitable aminopyridine derivative.

    Protection with Boc Group: The final step involves the protection of the amine group with a Boc protecting group using reagents such as di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the aminopyridine moiety or the diazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The aminopyridine moiety may interact with enzymes or receptors, modulating their activity. The diazepane ring can influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-4-(aminomethyl)-1,4-diazepane
  • 1-Boc-4-(pyridin-2-yl)-1,4-diazepane
  • 1-Boc-4-(4-aminopyridin-2-yl)-1,4-diazepane

Uniqueness

1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane is unique due to the specific positioning of the aminopyridine moiety at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.

Properties

IUPAC Name

tert-butyl 4-(5-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-4-7-18(9-10-19)13-6-5-12(16)11-17-13/h5-6,11H,4,7-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNQEHXBDVZKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Intermediate B-21 was prepared by the general procedure for intermediate B-2, by using 2-chloro-5-nitropyridine and 1-BOC-homopiperazine as starting materials. MS (M+1): 293.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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